N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O3S/c18-17(19,20)28-13-3-5-14(6-4-13)29(26,27)22-10-9-21-15-7-8-16(24-23-15)25-11-1-2-12-25/h1-8,11-12,22H,9-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKCRUWWYODMHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Core: Starting with a suitable pyridazine precursor, the pyrrole group is introduced via a nucleophilic substitution reaction.
Introduction of the Ethylamine Linker: The ethylamine linker is attached through a reductive amination process, where the pyridazine derivative reacts with an ethylamine source in the presence of a reducing agent.
Attachment of the Trifluoromethoxybenzenesulfonamide Group: The final step involves the sulfonylation of the intermediate compound with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the sulfonamide group or the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonyl chlorides.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and inflammatory conditions, due to its ability to modulate biological pathways.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, altering their activity and thereby modulating biological pathways. For example, it may inhibit the activity of a specific enzyme involved in disease progression, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogs with Pyridazine and Sulfonamide Scaffolds
A closely related compound, N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide (), shares the pyridazine-sulfonamide backbone but replaces the pyrrole group with a pyridin-4-yl substituent. For instance, the pyridinyl group may enhance π-π stacking interactions in hydrophobic binding pockets, whereas the pyrrole group could offer hydrogen-bonding opportunities via its NH group .
Sulfonamide Derivatives with Varied Aromatic Substituents
describes sulfonamide derivatives such as N-(2-((4-(3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)-4-methylbenzenesulfonamide (1f) and N-(2-((4-(3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide (1g). These compounds feature pyrazole-pyridine cores instead of pyridazine-pyrrole systems. Key differences include:
- Electronic Effects : The trifluoromethoxy group in the target compound is a strong electron-withdrawing group, whereas methyl (1f) and trifluoromethyl (1g) substituents vary in lipophilicity and steric bulk.
Compounds with Alternate Heterocyclic Systems
The patent-derived compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () replaces pyridazine with a pyrazolo[3,4-d]pyrimidine core fused to a chromen-4-one ring. This structure introduces additional hydrogen-bond acceptors (chromen-4-one carbonyl) and fluorinated aromatic groups, which are known to enhance metabolic stability and target selectivity in kinase inhibitors .
Substituent-Driven Functional Differences
- Trifluoromethoxy vs.
- Pyrrole vs. Pyridine : The pyrrole group’s NH moiety (target compound) may engage in hydrogen bonding absent in pyridine-substituted analogs (), influencing receptor binding kinetics .
Biological Activity
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group , a pyridazine ring , and a pyrrole moiety . Its molecular formula is C₁₈H₁₈N₄O₂S, indicating a sophisticated structure that may interact with various biological targets.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may act by inhibiting key enzymes involved in viral replication or bacterial metabolism.
- Receptor Interaction : It might interact with specific receptors, modulating signaling pathways linked to inflammation or infection response .
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazine Core : This can be achieved through cyclization reactions of appropriate precursors.
- Introduction of the Pyrrole Moiety : A substitution reaction introduces the pyrrole group into the pyridazine framework.
- Attachment of the Sulfonamide Group : The final step involves coupling reactions to attach the sulfonamide moiety, which is crucial for its biological activity.
Case Studies and Research Findings
Several studies have explored the biological activity of sulfonamide derivatives similar to this compound:
Q & A
Q. How should researchers handle batch-to-batch variability in compound purity?
- Methodological Answer :
- Implement QC protocols : Minimum 95% purity via HPLC, with adjustments to column temperature (30–40°C) to resolve co-eluting impurities .
- Use DoE (Design of Experiments) to identify critical process parameters (e.g., reaction temperature, catalyst loading) affecting purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
